molecular formula C11H16N2 B566108 3-(4-Methyl-4-piperidinyl)pyridine CAS No. 1343593-92-9

3-(4-Methyl-4-piperidinyl)pyridine

Cat. No.: B566108
CAS No.: 1343593-92-9
M. Wt: 176.263
InChI Key: QUKTWLAPKNBMGY-UHFFFAOYSA-N
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Description

3-(4-Methyl-4-piperidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-methylpiperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-4-piperidinyl)pyridine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the preparation of 3-amino-4-methylpyridine can be achieved using 4-methylpyridine-3-boronic acid as a raw material, with an inorganic amide as an ammonia source, and a metal oxide as a catalyst . Another method involves the use of 3-bromo-4-picoline, copper sulfate, and strong aqua in an autoclave, followed by extraction and concentration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-4-piperidinyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

3-(4-Methyl-4-piperidinyl)pyridine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological systems and interactions due to its structural similarity to naturally occurring alkaloids.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-4-piperidinyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Piperidine: A six-membered ring containing one nitrogen atom.

    Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

Uniqueness

3-(4-Methyl-4-piperidinyl)pyridine is unique due to the presence of both pyridine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of compounds with diverse pharmacological activities. The methyl group on the piperidine ring further enhances its chemical reactivity and potential for functionalization.

Properties

IUPAC Name

3-(4-methylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(4-7-12-8-5-11)10-3-2-6-13-9-10/h2-3,6,9,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKTWLAPKNBMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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